![molecular formula C18H15N5O3S2 B2739009 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903419-15-7](/img/structure/B2739009.png)
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula C2H3N3 . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of such compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world .Molecular Structure Analysis
The molecular structure of the compound involves a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Physical And Chemical Properties Analysis
The compound is an off pale yellow solid with a yield of 92% . Its melting point is 188–189 °C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the compound .Scientific Research Applications
- Research indicates that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines possess promising anticancer properties . These compounds may inhibit tumor growth by interfering with cell division or promoting apoptosis (programmed cell death). Further studies are needed to explore specific mechanisms and potential targets.
- 1,2,4-Triazoles have demonstrated antibacterial and antifungal activities . The compound may inhibit microbial growth by disrupting essential cellular processes. Investigating its efficacy against specific pathogens could provide valuable insights.
- Inflammation plays a crucial role in various diseases. Compounds like this may modulate inflammatory pathways, potentially offering therapeutic benefits. Research on its anti-inflammatory activity could guide drug development .
- Oxidative stress contributes to aging and various diseases. Antioxidants scavenge free radicals and protect cells. Investigating whether this compound exhibits antioxidant properties is essential .
- Enzyme inhibitors are valuable for treating various conditions. This compound may interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . Understanding its binding affinity and specificity is crucial.
- Viral infections remain a global health challenge. Exploring whether this compound inhibits viral replication or entry could lead to novel antiviral drugs .
Anticancer Activity
Antimicrobial and Antifungal Properties
Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antiviral Activity
properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c24-28(25,14-1-3-16-12(9-14)5-7-26-16)19-10-18-21-20-17-4-2-15(22-23(17)18)13-6-8-27-11-13/h1-4,6,8-9,11,19H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDNMWSRWRASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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